N-Benzyl-3-bromo-5-methylbenzenesulfonamide
Overview
Description
N-Benzyl-3-bromo-5-methylbenzenesulfonamide is an organic compound with the molecular formula C14H14BrNO2S It is characterized by the presence of a benzyl group, a bromine atom, and a methyl group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-bromo-5-methylbenzenesulfonamide typically involves the reaction of 3-bromo-5-methylbenzenesulfonyl chloride with benzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may be automated to ensure consistency and efficiency. The product is typically purified by recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-3-bromo-5-methylbenzenesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation Reactions: Potassium permanganate in an aqueous or alkaline medium at room temperature.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures.
Major Products Formed
Substitution Reactions: Formation of N-benzyl-3-azido-5-methylbenzenesulfonamide or N-benzyl-3-thio-5-methylbenzenesulfonamide.
Oxidation Reactions: Formation of N-benzyl-3-bromo-5-carboxybenzenesulfonamide.
Reduction Reactions: Formation of this compound.
Scientific Research Applications
N-Benzyl-3-bromo-5-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of new pharmaceuticals or agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It may act as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Industry: Utilized in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of N-Benzyl-3-bromo-5-methylbenzenesulfonamide is not fully understood. sulfonamide derivatives are known to exhibit various biological activities by interacting with specific molecular targets. These compounds can inhibit enzymes, disrupt protein-protein interactions, or modulate receptor activity. The exact molecular targets and pathways involved in the action of this compound require further investigation.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-3-bromo-5-methylbenzenesulfonamide
- N-Ethyl-3-bromo-5-methylbenzenesulfonamide
- This compound
Uniqueness
This compound is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-benzyl-3-bromo-5-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2S/c1-11-7-13(15)9-14(8-11)19(17,18)16-10-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIBJXHCGWEKOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)S(=O)(=O)NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674346 | |
Record name | N-Benzyl-3-bromo-5-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020252-85-0 | |
Record name | 3-Bromo-5-methyl-N-(phenylmethyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1020252-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzyl-3-bromo-5-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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